2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered significant interest in the field of synthetic biology. It is a component of an artificially expanded genetic information system (AEGIS), which aims to increase the number of independently replicable nucleotides in DNA from four to six . This compound is known for its unique hydrogen-bonding patterns, which allow it to pair with other nucleobases in a manner similar to the natural Watson-Crick base pairs .
Preparation Methods
The synthesis of 2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one can be achieved through various methods. One of the earliest reported methods involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with ammonia . Another method involves the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones . This reaction is versatile and can be performed with a variety of ketones, including electron-rich and electron-poor acetophenones, as well as heterocyclic ketones . The reaction conditions are straightforward and can be scaled up for industrial production .
Chemical Reactions Analysis
2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one undergoes several types of chemical reactions, including substitution and annulation reactions. The I2-mediated annulation reaction mentioned earlier is a common method for synthesizing imidazo[1,2-a][1,3,5]triazine derivatives . This reaction typically involves the use of iodine as a reagent and can be performed under mild conditions . The major products formed from these reactions are various imidazo[1,2-a][1,3,5]triazine derivatives, which can be further functionalized for different applications .
Scientific Research Applications
2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications. In synthetic biology, it is used as a component of AEGIS to expand the genetic alphabet and create new base pairs that can be replicated independently of the natural base pairs . This has significant implications for the development of new biotechnologies and the study of genetic information systems . Its unique structure and reactivity make it a valuable tool for researchers in various fields .
Mechanism of Action
The mechanism of action of 2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one involves its ability to form hydrogen bonds with other nucleobases. This allows it to pair with other nucleobases in a manner similar to the natural Watson-Crick base pairs . The unique hydrogen-bonding patterns of this compound enable it to be incorporated into DNA and RNA, where it can participate in the replication and transcription processes . The molecular targets and pathways involved in these processes are similar to those of natural nucleobases, but the unique structure of this compound allows for additional functionality and versatility .
Comparison with Similar Compounds
2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one is unique in its ability to form stable base pairs with other nucleobases in an AEGIS . Similar compounds include other nucleobases that have been incorporated into AEGIS, such as 6-amino-3-(2-deoxy-D-ribofuranosyl)-5-nitro-1H-pyridin-2-one (trivially named Z) . These compounds share similar hydrogen-bonding patterns and can be used to expand the genetic alphabet in synthetic biology . this compound is unique in its specific hydrogen-bonding pattern and its ability to form stable base pairs with a variety of nucleobases .
Properties
IUPAC Name |
2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTJOICDZAFYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=N1)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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